imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide
Description
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic peaks:
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.70 ppm (s, 1H) : Imidazole H4 proton
- δ 8.12–8.55 ppm (m, 3H) : Aromatic protons on benzothiazole
- δ 3.80 ppm (s, 3H) : Methoxy group (if present in derivatives)
¹³C NMR (126 MHz, DMSO-d₆) :
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 222.06 (calculated for C₉H₆N₂O₃S). Fragmentation patterns include:
X-ray Crystallographic Studies
Single-crystal X-ray diffraction of related analogs reveals a triclinic crystal system with space group P‾1 . Key parameters for the parent compound:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 7.42 Å, b = 9.85 Å, c = 10.21 Å |
| α = 89.5°, β = 78.3°, γ = 85.1° | |
| Hydrogen bonding | N–H⋯O (2.89 Å) |
| π-π stacking distance | 3.48 Å |
The sulfone group participates in C–H⋯O interactions (2.76–3.12 Å), stabilizing the crystal lattice. The imidazolone carbonyl oxygen forms a hydrogen bond with adjacent NH groups, creating a layered structure.
Properties
IUPAC Name |
5,5-dioxo-2H-imidazo[1,2-b][1,2]benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-8-5-10-9-6-3-1-2-4-7(6)15(13,14)11(8)9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJSLSKZROWYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=N1)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical Development of Synthetic Approaches
The synthesis of imidazo[1,2-b]benzothiazol-3(2H)-one 5,5-dioxide derives from foundational work on benzothiazole and imidazole fusion strategies. Early methods relied on multistep sequences involving:
Condensation of 2-Aminobenzothiazole Derivatives
Initial routes involved cyclocondensation of 2-aminobenzothiazole with α-haloketones or α,β-unsaturated carbonyl compounds. For example, reaction with chloroacetyl chloride in dimethylformamide (DMF) at 80°C yielded the imidazo[1,2-b]benzothiazole core, though oxidation to the 5,5-dioxide required separate steps with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
Oxidative Cyclization
Oxidative methods using iodine or hypervalent iodine reagents facilitated intramolecular cyclization of thiourea precursors. A 2010 study demonstrated that 2-mercaptobenzimidazole derivatives could undergo oxidative coupling with aldehydes to form thiazolo[3,2-a]benzimidazoles, though analogous routes for the target compound remained underdeveloped.
Microwave-Assisted Catalyst-Free Synthesis
Microwave irradiation has revolutionized the synthesis of fused heterocycles, enabling rapid, high-yielding reactions without transition-metal catalysts.
Reaction Optimization
A breakthrough protocol involves reacting 2-aminobenzothiazole with α-ketoesters in a green solvent system (H₂O-isopropyl alcohol, 1:1) under microwave irradiation (100°C, 15 bar, 15 min). This method achieves 95% yield of the imidazo[1,2-b]benzothiazole core, which is subsequently oxidized to the 5,5-dioxide.
Table 1: Microwave Reaction Parameters for Imidazo[1,2-b]benzothiazole Formation
| Substrate | Solvent System | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzothiazole | H₂O-IPA (1:1) | 100 | 15 | 95 |
Oxidation Strategies for 5,5-Dioxide Formation
Introducing the 5,5-dioxide moiety necessitates precise control over sulfone group installation.
Hydrogen Peroxide-Mediated Oxidation
Treatment of the imidazo[1,2-b]benzothiazole intermediate with 30% H₂O₂ in acetic acid (80°C, 6 h) achieves complete oxidation, confirmed by the disappearance of sulfide S–H stretches (2550 cm⁻¹) in FT-IR.
Meta-Chloroperbenzoic Acid (mCPBA)
mCPBA in dichloromethane (0°C to room temperature, 2 h) provides milder conditions, suitable for oxidation-sensitive substrates.
Table 2: Comparison of Oxidation Methods
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 80 | 6 | 98 |
| mCPBA | DCM | 0–25 | 2 | 99 |
Green Chemistry and Solvent Systems
Recent emphasis on sustainable synthesis has driven the adoption of aqueous and alcohol-based media.
Analytical and Spectroscopic Characterization
Spectral Data
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 820210) confirms the planar fused-ring system and sulfone group geometry.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce various substituents onto the benzothiazole or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide exhibit notable antimicrobial properties. A study focused on the synthesis of novel derivatives showed promising results against various bacterial strains. The compounds were evaluated using the Agar-diffusion method, where their effectiveness was measured by the zone of inhibition. The results indicated that increasing the concentration of these compounds enhanced their antimicrobial activity, suggesting their potential use as antibacterial agents in clinical settings .
Antitubercular Activity
Recent studies have highlighted the efficacy of certain derivatives against Mycobacterium tuberculosis. For instance, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative exhibited an IC₉₀ value of 7.05 μM and an IC₅₀ value of 2.32 μM against the bacterium, indicating strong potential for development into therapeutic agents for tuberculosis treatment .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized as an intermediate in the preparation of more complex pharmaceuticals. For example, processes involving the conversion of imidazo derivatives into N-(5-tert-butyl-isoxazol-3-yl)-N'-substituted phenyl ureas have been reported. These transformations are noted for their efficiency and scalability, making them suitable for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazines
- Structure : Replace benzothiazole with pyridazine (e.g., imidazo[1,2-b]pyridazines in ).
- Synthesis : Transition-metal-catalyzed cross-coupling (e.g., Cu/Pd catalysts) is well-established, unlike the solid-phase methods for benzothiazole analogs .
- Activity : Explored as kinase inhibitors (e.g., YPC-21440 in ) and antimicrobial agents, but lack sulfone groups critical for stability in the target compound .
Imidazo[1,2-b][1,2,4,5]tetrazines
Benzothiadiazepine Derivatives
- Structure : Larger 7-membered thiadiazepine ring (e.g., pyrrolo[1,2-b][1,2,5]benzothiadiazepine 5,5-dioxide in ).
- Activity: Notable anticancer effects against chronic myeloid leukemia (CML) due to interactions with Bcr-Abl kinase .
Sulfone-Containing Analogs
5H-Pyrrolo[1,2-b][1,2,5]benzothiadiazepin-11(10H)-one 5,5-Dioxide (PBTD)
Benzo[e]imidazo[1,2-b][1,2,4]thiadiazin-2-one 5,5-Dioxide
- Structure : Thiadiazine ring replaces benzothiazole.
- Synthesis: Solid-phase synthesis with 2-nitrobenzenesulfonyl chlorides and Fmoc-amino acids .
Key Research Findings and Structure-Activity Relationships (SAR)
- Sulfone Groups: Critical for metabolic stability and target binding across analogs (e.g., PBTD’s potency vs. non-sulfone variants) .
- Ring Size and Flexibility : Larger rings (e.g., benzothiadiazepine) improve kinase selectivity but reduce synthetic accessibility compared to rigid benzothiazole systems .
- Substituent Effects : Piperazine and fluorophenyl groups in imidazo[1,2-b]pyridazines enhance kinase inhibition (e.g., YPC-21817 in ) .
Biological Activity
Imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]benzothiazole class, characterized by a fused imidazole and benzothiazole structure. Its molecular formula is with a molecular weight of approximately 190.22 g/mol. The presence of the 5,5-dioxide moiety enhances its reactivity and biological profile.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study screened various derivatives against Mycobacterium tuberculosis , revealing several compounds with Minimum Inhibitory Concentrations (MICs) as low as 3.125 μg/mL. The presence of substituents such as p-tolyl or p-chlorophenyl groups significantly enhanced activity against tuberculosis strains .
Table 1: Antimicrobial Activity of Imidazo[1,2-b][1,2]benzothiazol Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5c | 3.125 | Mycobacterium tuberculosis |
| 5d | 3.125 | Mycobacterium tuberculosis |
| 5i | Varies | Various bacterial strains |
| 5w | Varies | Various bacterial strains |
Anticancer Activity
Another area of research focuses on the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have demonstrated activity against acute myeloid leukemia (AML) cells by targeting specific mutations in the FLT3 gene .
Case Study: FLT3 Inhibition
A recent study identified a derivative of imidazo[1,2-b][1,2]benzothiazol-3(2H)-one that inhibited FLT3-ITD mutations in AML cells with sub-micromolar IC50 values. This finding suggests that modifications to the imidazo structure can lead to improved potency against resistant cancer phenotypes.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways.
- Interference with DNA Replication : Some studies suggest that it can intercalate into DNA or inhibit topoisomerases.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells leading to apoptosis.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments indicate potential cytotoxicity at higher concentrations. In vitro studies have demonstrated low toxicity against normal cell lines, suggesting a favorable therapeutic index when appropriately dosed .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for imidazo[1,2-b][1,2]benzothiazol-3(2H)-one 5,5-dioxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via solvent-free Friedel-Crafts acylation using Eaton’s reagent, which achieves high yields (90–96%) and selectivity. Key parameters include temperature control (80–100°C) and substrate stoichiometry. Thin-layer chromatography (TLC) on silica gel with UV detection is critical for monitoring reaction progress. Purification via recrystallization (e.g., using cyclohexane) ensures high purity .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns and confirm aromaticity. For example, methoxy groups show characteristic signals at δ 3.8–4.1 ppm .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretches at 1650–1700 cm) .
- Melting Point Analysis : Open capillary methods on electrothermal apparatuses verify compound identity and purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Screenings against 60 cancer cell lines (NCI protocol) using sulforhodamine B (SRB) assays reveal antiproliferative activity. Anticancer mechanisms include Topoisomerase I/IIα inhibition, validated via DNA relaxation assays. Antimicrobial activity is tested via broth microdilution (MIC values <10 µg/mL) .
Advanced Research Questions
Q. How can substituent modifications at specific positions enhance pharmacological activities?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
-
Position 2 : Introducing electron-withdrawing groups (e.g., -CF) improves Topo IIα inhibition (IC <1 µM).
-
Position 5,5-dioxide : Fluorination increases metabolic stability (t >4 hours in microsomal assays).
Comparative analysis with analogs (e.g., benzylidene derivatives) guides rational design .Substituent Position Modification Type Observed Activity Change Reference Position 2 Trifluoroethoxy Enhanced Topo IIα inhibition Core heterocycle Fluorination Improved metabolic stability
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use NCI-60 cell line panels to minimize variability in antiproliferative data .
- Dose-Response Curves : Validate EC values across ≥3 independent replicates.
- Mechanistic Confounds : Employ orthogonal assays (e.g., flow cytometry for apoptosis vs. SRB for proliferation) .
Q. What environmental impact assessments are critical for this compound?
- Methodological Answer :
- Degradation Pathways : Use HPLC-MS to identify photolytic byproducts under simulated sunlight (λ=290–800 nm).
- Ecotoxicology : Acute toxicity assays with Daphnia magna (LC determination) and algal growth inhibition tests .
- Computational Modeling : EPI Suite predicts biodegradation (BIOWIN <2.5 suggests persistence) .
Q. What computational approaches predict target interactions and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with Topo I/IIα crystal structures (PDB: 1T8I, 1ZXM) to map binding poses.
- ADME Prediction : SwissADME calculates logP (2.5–3.5), bioavailability scores (>0.55), and P-glycoprotein substrate likelihood .
Q. How can reaction parameters be optimized to improve stereochemical outcomes?
- Methodological Answer :
- Solvent-Free Conditions : Reduce racemization (e.g., <5% enantiomeric excess loss) by avoiding polar aprotic solvents .
- Catalyst Screening : Eaton’s reagent (PO/MeSOH) enhances regioselectivity in acylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
